Tyramine O-sulfate

概要

説明

チロシン O-硫酸塩: は、アミノ酸チロシンから生じる天然に存在する化合物です。 チロシン O-硫酸塩は、神経調節や心血管調節など、さまざまな生理学的プロセスに関与する生体アミンであるチロシンの硫酸化によって生成されます .

準備方法

合成経路と反応条件: チロシン O-硫酸塩は、スルホトランスフェラーゼ酵素を用いたチロシンの硫酸化によって合成できます。 実験室では、この反応は通常、硫酸供与体としてアデノシン 3’-リン酸 5’-ホスホ硫酸を用いて行われます . 反応条件は、一般的に、最適な酵素活性を確保するために、適切な pH と温度を維持する必要があります。

工業生産方法: チロシン O-硫酸塩の工業生産には、チロシンの硫酸化を触媒する組換えスルホトランスフェラーゼ酵素の使用が含まれる場合があります。 このプロセスは、基質濃度、酵素濃度、pH、温度などの反応条件を最適化することで、高収率と高純度を実現できます .

化学反応の分析

反応の種類: チロシン O-硫酸塩は、次のようなさまざまな化学反応を起こします。

酸化: チロシン O-硫酸塩は、対応するキノンを生成するために酸化することができます。

還元: 還元反応は、チロシン O-硫酸塩をチロシンに戻すことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

主要な生成物:

酸化: キノンおよびその他の酸化誘導体。

還元: チロシン。

置換: さまざまな置換フェニル誘導体.

科学研究への応用

化学: チロシン O-硫酸塩は、硫酸化反応とスルホトランスフェラーゼ酵素の活性を研究するためのモデル化合物として使用されます。 また、他のフェニル硫酸塩化合物の合成にも使用されます .

生物学: 生物学研究では、チロシン O-硫酸塩は、細胞プロセスにおける硫酸化の役割と生体アミンの代謝を調査するために使用されます。 さまざまな組織におけるスルホトランスフェラーゼ酵素の活性を研究するための基質として役立ちます .

医学: チロシン O-硫酸塩は、神経伝達物質レベルの調節における役割や心血管の健康への影響など、潜在的な治療用途が研究されています。 また、臨床研究でスルホトランスフェラーゼ活性を評価するためのバイオマーカーとしても使用されます .

産業: 食品業界では、チロシン O-硫酸塩は、発酵食品中の生体アミンのレベルを監視するために使用されます。 また、食品製品中の生体アミンのレベルを管理するための食品安全規制の開発にも使用されます .

科学的研究の応用

Biological Role and Metabolism

Tyramine O-sulfate is formed through the sulfation of tyramine, a biogenic amine derived from the amino acid tyrosine. This sulfation process is catalyzed by sulfotransferases, which are enzymes that transfer sulfate groups to various substrates, including small molecules and biomolecules. The presence of this compound in biological systems indicates its potential role in metabolic pathways and physiological functions.

Clinical Research Applications

1. Predictive Biomarker for Antidepressant Response

A study investigated the relationship between tyramine sulfate excretion and antidepressant response in patients undergoing treatment with imipramine and phenelzine. Results indicated that lower levels of tyramine sulfate were associated with positive responses to phenelzine, suggesting that this compound excretion may serve as a predictive biomarker for antidepressant efficacy in certain populations .

2. Association with Migraine and Headaches

Research has shown that patients with migraine exhibit significantly lower urinary excretion of tyramine sulfate compared to healthy controls following an oral tyramine challenge. This suggests a potential deficit in tyramine conjugation among migraine sufferers, indicating that this compound may play a role in headache pathophysiology . The findings highlight the importance of considering comorbid conditions such as depression when studying migraine severity.

Food Science Applications

This compound has been detected in various food sources, including poultry and certain meats, which raises its profile as a potential biomarker for dietary intake. This could have implications for food safety and nutritional studies, particularly regarding the consumption of tyramine-rich foods and their effects on health .

Pharmacological Investigations

1. Drug Metabolism Studies

This compound is involved in the metabolism of drugs within the liver, particularly in hepatoma cells. Studies have demonstrated that human hepatoma cells actively sulfate tyramine, leading to the production of this compound. Understanding this metabolic pathway can provide insights into drug interactions and the pharmacokinetics of medications processed by sulfotransferases .

2. Neurological Implications

Sulfation modifications of neurotransmitters such as dopamine have been shown to influence behavioral outcomes in various species, including mice and insects. This suggests that this compound may play a role in neurological processes, potentially affecting mood regulation and behavior through its influence on neurotransmitter activity .

Summary Table of Applications

Case Studies

Case Study 1: Antidepressant Response Prediction

A double-blind trial involving 62 patients assessed the correlation between tyramine sulfate levels and treatment responses to antidepressants. The study found significant differences in tyramine sulfate excretion between responders and non-responders to phenelzine, highlighting its potential use as a predictive marker .

Case Study 2: Migraine and Comorbidity

In a study examining headache types, patients with both migraine and major depression showed significantly lower tyramine sulfate levels compared to those with either condition alone. This underscores the complexity of migraine pathophysiology and the potential role of this compound in understanding headache disorders .

作用機序

チロシン O-硫酸塩は、特定の分子標的および経路と相互作用することでその効果を発揮します。スルホトランスフェラーゼ酵素の基質として作用し、さまざまな基質への硫酸基の転移を触媒します。 この硫酸化プロセスは、生体アミンの代謝と解毒に重要な役割を果たします . チロシン O-硫酸塩は、血圧などの生理機能の調節に関与する重要な神経伝達物質であるカテコールアミンの放出にも影響を与えます .

類似の化合物との比較

類似の化合物:

チロシン O-硫酸塩: アミノ酸チロシンから生じる別のフェニル硫酸塩化合物。

フェニルエタノールアミン O-硫酸塩: フェニルエタノールアミンから生じるフェニル硫酸塩化合物。

ドーパミン O-硫酸塩: 神経伝達物質ドーパミンから生じるフェニル硫酸塩化合物.

独自性: チロシン O-硫酸塩は、スルホトランスフェラーゼ酵素の基質としての特定の役割とチロシンの代謝への関与において独特です。 他の類似の化合物とは異なり、チロシン O-硫酸塩は、カテコールアミン放出の調節における役割や潜在的な治療用途など、明確な生理学的効果を持っています .

類似化合物との比較

Tyrosine O-sulfate: Another phenylsulfate compound derived from the amino acid tyrosine.

Phenylethanolamine O-sulfate: A phenylsulfate compound derived from phenylethanolamine.

Dopamine O-sulfate: A phenylsulfate compound derived from the neurotransmitter dopamine.

Uniqueness: Tyramine O-sulfate is unique in its specific role as a substrate for sulfotransferase enzymes and its involvement in the metabolism of tyramine. Unlike other similar compounds, this compound has distinct physiological effects, including its role in modulating catecholamine release and its potential therapeutic applications .

生物活性

Tyramine O-sulfate (TOS) is a sulfated derivative of tyramine, a biogenic amine commonly found in various foods and produced in the body. This compound has garnered attention due to its potential biological activities and implications in health and disease. This article explores the biological activity of TOS, including its metabolic pathways, physiological roles, and relevance in clinical settings.

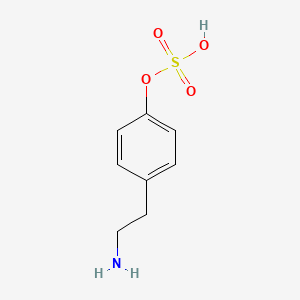

- Chemical Formula : CHNOS

- Molecular Weight : 217.24 g/mol

- Structure : this compound is classified as a phenylsulfate, indicating the presence of a sulfuric acid group conjugated to a phenyl group .

Metabolism and Excretion

This compound is primarily formed in the liver through the sulfation of tyramine by sulfotransferase enzymes. This metabolic conversion is crucial as it facilitates the excretion of tyramine from the body and regulates its physiological effects. Studies have shown that individuals with certain psychiatric conditions, such as melancholia, excrete significantly lower amounts of urinary TOS following tyramine loading tests compared to healthy controls. This suggests that TOS may serve as a potential biomarker for mood disorders .

Neurotransmission Modulation

Tyramine and its sulfated form are known to influence neurotransmitter release, particularly norepinephrine. TOS may modulate synaptic transmission and neuronal excitability, which has implications for mood regulation and anxiety disorders. The sulfation process alters the bioactivity of tyramine, potentially reducing its ability to displace norepinephrine from storage vesicles .

Cardiovascular Effects

Research indicates that TOS may have cardiovascular implications due to its role in modulating blood pressure. Tyramine acts as a sympathomimetic agent; thus, its sulfated form could influence vascular tone and heart rate. Elevated levels of TOS have been associated with hypertensive responses in certain populations, highlighting its importance in cardiovascular health .

Mood Disorders

The relationship between TOS levels and mood disorders has been extensively studied. The Tyramine Challenge Test has been proposed as a marker for melancholia, where lower excretion levels of TOS correlate with depressive states. This finding emphasizes the need for further research into the role of trace amines like TOS in affective disorders .

Dietary Considerations

This compound is present in various foods, including aged cheeses, fermented products, and cured meats. Individuals with specific dietary restrictions or those taking monoamine oxidase inhibitors (MAOIs) must monitor their intake due to potential interactions leading to hypertensive crises .

Research Findings and Case Studies

特性

CAS番号 |

30223-92-8 |

|---|---|

分子式 |

C8H11NO4S |

分子量 |

217.24 g/mol |

IUPAC名 |

[4-(2-aminoethyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C8H11NO4S/c9-6-5-7-1-3-8(4-2-7)13-14(10,11)12/h1-4H,5-6,9H2,(H,10,11,12) |

InChIキー |

DYDUXGMDSXJQFT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

正規SMILES |

C1=CC(=CC=C1CCN)OS(=O)(=O)O |

Key on ui other cas no. |

30223-92-8 |

物理的記述 |

Solid |

同義語 |

tyramine O-sulfate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。